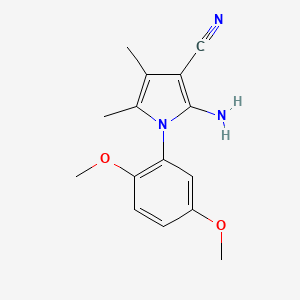![molecular formula C17H22N4O3S B4335044 N-{7,7,8A-TRIMETHYL-2-OXO-5-SULFANYLIDENE-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-1-YL}-4-METHOXYBENZAMIDE](/img/structure/B4335044.png)
N-{7,7,8A-TRIMETHYL-2-OXO-5-SULFANYLIDENE-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-1-YL}-4-METHOXYBENZAMIDE
Vue d'ensemble
Description
N-{7,7,8A-TRIMETHYL-2-OXO-5-SULFANYLIDENE-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-1-YL}-4-METHOXYBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group attached to a methoxy group and a hexahydroimidazo[1,2-c]pyrimidin ring system, which includes multiple functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{7,7,8A-TRIMETHYL-2-OXO-5-SULFANYLIDENE-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-1-YL}-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroimidazo[1,2-c]pyrimidin ring system, followed by the introduction of the methoxy and benzamide groups. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-{7,7,8A-TRIMETHYL-2-OXO-5-SULFANYLIDENE-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-1-YL}-4-METHOXYBENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce simpler, hydrogenated forms of the compound.
Applications De Recherche Scientifique
N-{7,7,8A-TRIMETHYL-2-OXO-5-SULFANYLIDENE-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-1-YL}-4-METHOXYBENZAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{7,7,8A-TRIMETHYL-2-OXO-5-SULFANYLIDENE-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-1-YL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{7,7,8A-TRIMETHYL-2-OXO-5-SULFANYLIDENE-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-1-YL}-4-METHOXYBENZAMIDE: shares similarities with other benzamide derivatives and hexahydroimidazo[1,2-c]pyrimidin compounds.
Other similar compounds: include various substituted benzamides and imidazopyrimidines with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(7,7,8a-trimethyl-2-oxo-5-sulfanylidene-6,8-dihydro-3H-imidazo[1,2-c]pyrimidin-1-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-16(2)10-17(3)20(15(25)18-16)9-13(22)21(17)19-14(23)11-5-7-12(24-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,18,25)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIVWHJEPMINFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(N(CC(=O)N2NC(=O)C3=CC=C(C=C3)OC)C(=S)N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-METHOXYPHENYL)-1-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4334964.png)
![2-(4-METHYLPHENYL)-5,6-DIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE](/img/structure/B4334968.png)
![benzyl 7-(4-methoxyphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4334971.png)
![4-[4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-(4-methoxybenzyl)piperazin-2-one](/img/structure/B4334980.png)
![1-methyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrrole-2-carboxamide trifluoroacetate](/img/structure/B4335002.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone](/img/structure/B4335014.png)

![3-(3-pyridinyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4335030.png)
![6-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4335055.png)
![2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxotetrahydrothiophen-3-yl)acetamide](/img/structure/B4335063.png)
![N'-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLNAPHTHALENE-2-CARBOHYDRAZIDE](/img/structure/B4335067.png)
![ETHYL 5-METHYL-1-[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YLIDENE)AMINO]-1,3,5-TRIAZIN-2-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B4335069.png)
![5-(Methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4335070.png)
![[17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B4335078.png)
